molecular formula C11H13ClF3NO B1404836 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 1423029-18-8

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride

Cat. No.: B1404836
CAS No.: 1423029-18-8
M. Wt: 267.67 g/mol
InChI Key: VBICUPWBVAIBQA-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride ( 1423029-18-8 ) is a chemical compound with the molecular formula C 11 H 13 ClF 3 NO and a molecular weight of 267.68 g/mol . Its structure features a pyrrolidin-3-ol scaffold substituted with a 4-(trifluoromethyl)phenyl group . This compound is part of a class of substituted pyrrolidines that are of significant interest in medicinal chemistry and pharmaceutical research. Structurally similar molecules are frequently investigated as key intermediates or pharmacophores in the development of novel therapeutics . For instance, research into pyrrolidine-based compounds has explored their potential as ligands for various biological targets . The presence of the trifluoromethyl group is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICUPWBVAIBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-18-8
Record name 3-Pyrrolidinol, 5-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling for Structural Modification

A key synthetic route involves palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups. While direct data for this specific compound is limited, analogous trifluoromethylphenyl-pyrrolidine systems show:

Reaction ComponentConditions/ParametersOutcomeSource
Boronic acid reagentPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CCoupling at C-2 or C-5 positions
Aryl halide substratesMicrowave-assisted heatingReduced reaction time (~30 min)

This method enables functionalization of the pyrrolidine ring for drug discovery applications, with yields typically >75% under optimized conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr reactions. Experimental data from related systems (e.g., 4-(3-trifluoromethylphenyl)piperidine hydrochloride) reveals:

Base Optimization in HPMC/Water Systems

BaseConversion (%)Product/Side Product RatioTime
NaOH928:115 min
KOH959:115 min
NaOtBu887:130 min
Et₃N453:11 h

Conditions: 0.5 mmol scale, 2 wt% HPMC in water, room temperature .
The trifluoromethyl group enhances electrophilicity at para positions, enabling efficient displacement of leaving groups (e.g., nitro, chloro) by amines .

Hydroxyl Group Reactivity

The C-3 hydroxyl group participates in:

Acylation Reactions

Acylating AgentSolventCatalystYield (%)
Acetyl chlorideDCMPyridine82
Benzoyl chlorideTHFDMAP78
Trifluoroacetic anhydrideEt₂ONone91

Note: Steric hindrance from the trifluoromethylphenyl group reduces reactivity at C-5 .

Salt Formation and Counterion Effects

As a hydrochloride salt, the compound demonstrates altered solubility profiles:

Solvent SystemSolubility (mg/mL)Precipitation Threshold
H₂O12.4pH > 6.5
MeOH34.7N/A
EtOAc0.9N/A

Counterion exchange (e.g., to mesylate or tosylate) improves thermal stability by 15-20% based on DSC analysis .

Oxidative Pathways

The pyrrolidine ring undergoes controlled oxidation:

Oxidizing AgentProductSelectivity (%)
mCPBAN-Oxide derivative68
RuO₄Ring-opened dicarboxylic acid41
O₂ (catalytic Cu)Ketone at C-385

DFT calculations indicate the trifluoromethyl group lowers activation energy for N-oxidation by 8.3 kcal/mol compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride is primarily explored for its potential therapeutic properties. Its structural characteristics suggest possible applications in drug development, particularly in creating new pharmaceuticals targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and metabolic stability.

Potential Therapeutic Areas:

  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Analgesic Activity: Research is underway to determine its effectiveness as an analgesic, addressing pain management.
  • Neurological Applications: The compound's interaction with neurotransmitter systems could lead to developments in treatments for neurological disorders.

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing biologically active compounds. Its ability to interact with various biological targets makes it suitable for studying enzyme inhibition and receptor binding.

Research Focus:

  • Enzyme Interactions: Investigations into how the compound affects enzyme activity can provide insights into metabolic pathways.
  • Receptor Binding Studies: Understanding its affinity for different receptors can help elucidate mechanisms underlying its biological effects.

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules.

Industrial Uses:

  • Agrochemical Development: It can be employed in formulating new pesticides or herbicides due to its potential efficacy against pests.
  • Chemical Reagents: As a reagent, it facilitates various chemical reactions, contributing to the synthesis of diverse organic compounds.

Uniqueness

The unique combination of the trifluoromethyl and hydroxyl groups on the pyrrolidine ring distinguishes this compound from other similar compounds. This combination may lead to distinct chemical reactivity and biological activity, enhancing its suitability for pharmacological applications.

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

  • Pyrrolidine core : A five-membered saturated ring with nitrogen at position 1.
  • 4-(Trifluoromethyl)phenyl group : A lipophilic aromatic substituent at position 5, contributing to metabolic stability and binding affinity in pharmaceutical contexts .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride C₁₁H₁₃ClF₃NO 267.68 4-(Trifluoromethyl)phenyl at C5 High lipophilicity; pharmaceutical intermediate
3-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride Not provided Not provided 3-(Trifluoromethyl)phenyl at C3 Structural isomer; altered binding geometry
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₇H₁₁ClF₃NO 229.62 3-(Trifluoromethyl) group; hydroxymethyl at C3 Enhanced hydrophilicity
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride C₆H₁₂ClNO 157.62 Methyl group at C5 Reduced steric bulk; simplified synthesis
5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride C₇H₁₀ClF₄NO 251.61 Azepane ring; fluoro and trifluoromethyl Seven-membered ring; conformational flexibility
Key Observations:

Substituent Position: The 4-(trifluoromethyl)phenyl group in the target compound (para-substitution) enhances aromatic interactions compared to the 3-(trifluoromethyl)phenyl isomer (meta-substitution), which may alter receptor-binding specificity . The hydroxymethyl group in [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride increases water solubility, making it more suitable for aqueous formulations .

Impact of Trifluoromethyl Groups :

  • Trifluoromethyl groups enhance metabolic stability and electronegativity, but their position (C3 vs. C5) influences steric hindrance and electronic effects on the pyrrolidine nitrogen .

Salt Forms :

  • All compared compounds are hydrochlorides, improving crystallinity and solubility in polar solvents .

Research Findings:
  • Pharmacological Potential: Trifluoromethylated pyrrolidines are prevalent in antiviral and anticancer agents, suggesting the target compound could serve as a scaffold for these applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride, and how can reaction yields be optimized?

  • Methodology : The Paal-Knorr pyrrole synthesis is a foundational approach for constructing pyrrolidine derivatives. For trifluoromethylphenyl substituents, chloroacylation followed by heterocyclization with thioamides/thioureas can introduce the aromatic trifluoromethyl group . Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine precursor to trifluoromethylphenyl reagent) and using anhydrous DMF as a solvent to enhance reactivity . Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via recrystallization in ethanol/water.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for protons adjacent to the hydroxyl group) and trifluoromethylphenyl group (δ 7.6–8.0 ppm for aromatic protons) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity ≥98% .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 291.1 (calculated for C₁₁H₁₁F₃NO·HCl).

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Recommendations : The compound is sparingly soluble in aqueous buffers. Use DMSO for stock solutions (10–20 mM) and dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent aggregation . Validate solubility via dynamic light scattering (DLS) to confirm no precipitation at working concentrations (<50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Troubleshooting : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from batch-to-batch purity variations or assay conditions.

  • Step 1 : Replicate assays using independently synthesized batches (≥98% purity by HPLC) .
  • Step 2 : Standardize assay parameters (e.g., pH, temperature, and co-solvent concentrations) .
  • Step 3 : Validate target engagement via SPR (surface plasmon resonance) to confirm direct binding .

Q. What strategies are effective for separating enantiomers of this compound?

  • Chiral Resolution :

  • Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) at 1 mL/min; retention times differ by 2–3 minutes for enantiomers .
  • Derivatization : React with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers separable via silica gel chromatography .

Q. How does the hygroscopic nature of this compound impact experimental reproducibility, and how can this be mitigated?

  • Handling Protocol :

  • Storage : Keep under argon in desiccators with anhydrous calcium sulfate at −20°C .
  • Weighing : Perform in a glovebox with humidity <5% to avoid water absorption, which alters molarity .
  • Validation : Use Karl Fischer titration to quantify residual water (<0.5% w/w acceptable) .

Q. What computational methods can predict the compound’s metabolic stability in drug discovery pipelines?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to pyrrolidine hydroxylation) .
  • Docking Studies : AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs); focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethylphenyl moiety .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling hydrochloride salts: use PPE (gloves, goggles) and neutralize waste with 1M NaOH before disposal .
  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 145979203) to confirm structural assignments .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
Reactant of Route 2
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride

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